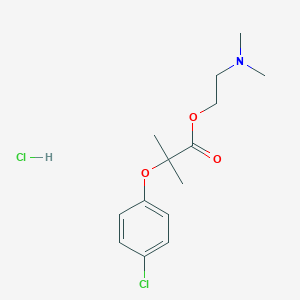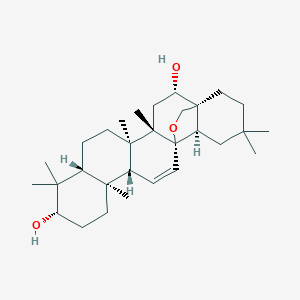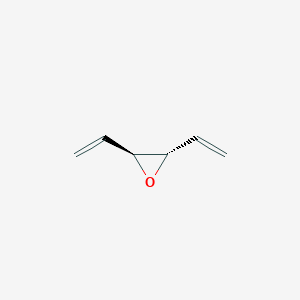
Fosfuro de galio
Descripción general
Descripción
Gallium phosphide, also known as Gallium phosphide, is a useful research compound. Its molecular formula is GaP and its molecular weight is 100.7 g/mol. The purity is usually 95%.
The exact mass of the compound Gallium phosphide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Gallium phosphide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gallium phosphide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fotónica No Lineal Integrada
GaP se ha utilizado en la fotónica no lineal integrada . Tiene propiedades ópticas intrigantes, incluyendo grandes coeficientes χ(2) y χ(3), un alto índice de refracción (>3) y transparencia desde longitudes de onda visibles hasta infrarrojas largas (0,55–11 μm) . Se ha introducido GaP-on-insulator como una plataforma para la fotónica no lineal, explotando un enfoque de unión directa de obleas para realizar guías de onda integradas .
Dispositivos Emisores de Luz
GaP ha desempeñado un papel importante en la industria de la fotónica desde la década de 1960, formando la base de una gama de dispositivos emisores de luz, especialmente los LED verdes . A pesar de poseer una banda prohibida indirecta, GaP se ha utilizado ampliamente en este campo .
Metasuperficies Ópticas
Las películas delgadas de GaP tienen propiedades ópticas superiores para metasuperficies para aplicaciones de luz visible . Esto potencialmente desbloquea un material que ofrece mayor funcionalidad para dispositivos ópticos avanzados . GaP es un material prometedor para aplicaciones visibles, lo que lo convierte en una alternativa viable en la selección de materiales para metasuperficies ópticas .
Fabricación de Celdas de Metales Alcalinos Unidas Anódicamente
GaP se ha utilizado para fabricar celdas de metales alcalinos unidos anódicamente
Mecanismo De Acción
Target of Action
Gallium phosphide (GaP) is a compound semiconductor material with an indirect band gap . It primarily targets the photonics industry, where it forms the basis for a range of light-emitting devices . GaP is used in the manufacture of low-cost red, orange, and green light-emitting diodes (LEDs) with low to medium brightness . It is also used in integrated photonics materials .
Mode of Action
GaP interacts with its targets by exploiting its optical properties. It has large χ(2) and χ(3) coefficients, a high refractive index (>3), and transparency from visible to long-infrared wavelengths (0.55–11 μm) . These properties allow GaP to enhance incident electromagnetic fields with low absorption, tailor light dispersion, and efficiently generate nonlinear light .
Biochemical Pathways
GaP affects the optical pathways in photonics applications. It enables strong optical confinement and implies a large χ(3) nonlinearity . The non-centrosymmetric crystal structure of GaP yields a non-zero piezo-electric effect and large χ(2) nonlinearity . These features have been utilized in realizing frequency doublers from telecommunication to visible wavelengths, nano-antennas for enhanced photoluminescence, and interfaces for cold atoms or solid-state quantum emitters .
Pharmacokinetics
It’s worth noting that gap has a microhardness of 9450 n/mm², a debye temperature of 446 k (173 °c), and a thermal expansion coefficient of 53 × 10−6 K−1 at room temperature . These properties may affect its stability and performance in various environments.
Result of Action
The result of GaP’s action is the generation of light in photonics applications. For instance, pure GaP LEDs emit green light at a wavelength of 555 nm . In integrated photonics, GaP has been observed to generate Kerr frequency combs in resonators with engineered dispersion .
Action Environment
The action of GaP can be influenced by environmental factors such as temperature. At temperatures above 900 °C, GaP dissociates, and the phosphorus escapes as a gas . In crystal growth from a 1500 °C melt (for LED wafers), this must be prevented by holding the phosphorus in with a blanket of molten boric oxide in inert gas pressure of 10–100 atmospheres .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
gallanylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMRANICFIONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Ga] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaP | |
| Record name | Gallium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894184 | |
| Record name | Gallium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.697 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber translucent solid; Greenish-yellow opaque solid if unreacted gallium present; [Merck Index] Pale orange solid; [Alfa Aesar MSDS] | |
| Record name | Gallium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12063-98-8 | |
| Record name | Gallium phosphide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12063-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium phosphide (GaP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLIUM PHOSPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J421F73DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)




